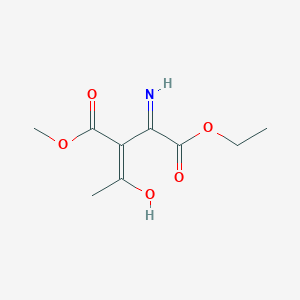
Cyclo(methyltauryl-phenylalanyl-proline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(methyltauryl-phenylalanyl-proline) is a cyclic peptide compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is composed of methyltaurine, phenylalanine, and proline, forming a cyclic structure that imparts stability and specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(methyltauryl-phenylalanyl-proline) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization reaction often employs coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is carried out in an organic solvent such as DMF or DCM.
Industrial Production Methods
Industrial production of cyclo(methyltauryl-phenylalanyl-proline) involves large-scale SPPS, followed by cyclization in batch reactors. The process is optimized for yield and purity, with extensive purification steps including HPLC and lyophilization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo(methyltauryl-phenylalanyl-proline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Cyclo(methyltauryl-phenylalanyl-proline) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in quorum sensing and microbial communication.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of cyclo(methyltauryl-phenylalanyl-proline) involves its interaction with specific molecular targets and pathways. It can modulate quorum sensing in bacteria by binding to receptor proteins and altering gene expression. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of survival pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclo(phenylalanyl-prolyl): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(glycyl-prolyl): Known for its antifungal properties.
Cyclo(tyrosyl-prolyl): Studied for its role in enzyme inhibition.
Uniqueness
Cyclo(methyltauryl-phenylalanyl-proline) is unique due to the presence of methyltaurine, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing and its potential therapeutic applications set it apart from other cyclic peptides.
Properties
CAS No. |
126370-66-9 |
|---|---|
Molecular Formula |
C17H23N3O4S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(7S,12aR)-7-benzyl-2-methyl-5,5-dioxo-3,4,6,7,10,11,12,12a-octahydropyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-19-10-11-25(23,24)18-14(12-13-6-3-2-4-7-13)16(21)20-9-5-8-15(20)17(19)22/h2-4,6-7,14-15,18H,5,8-12H2,1H3/t14-,15+/m0/s1 |
InChI Key |
HNKPSCFTSSIEQN-LSDHHAIUSA-N |
Isomeric SMILES |
CN1CCS(=O)(=O)N[C@H](C(=O)N2CCC[C@@H]2C1=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1CCS(=O)(=O)NC(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


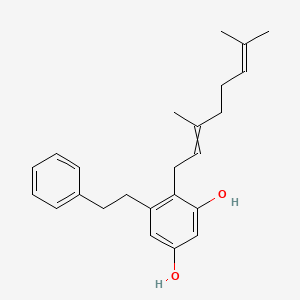
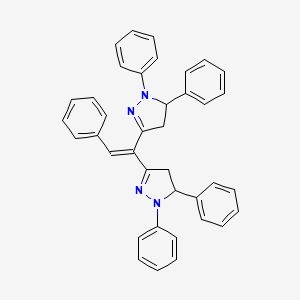
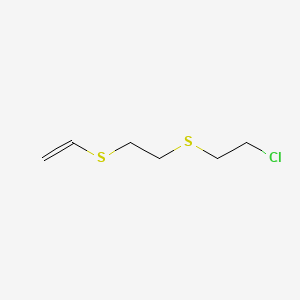

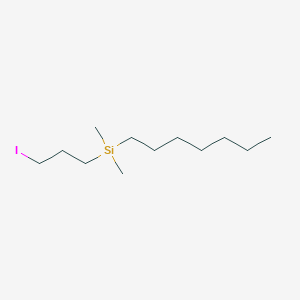
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
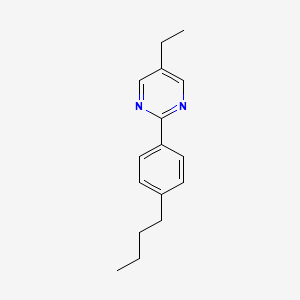
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
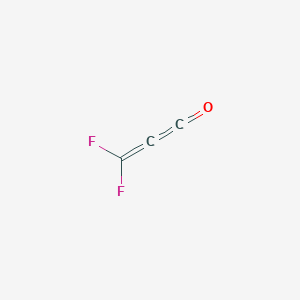
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
